Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate

Vue d'ensemble

Description

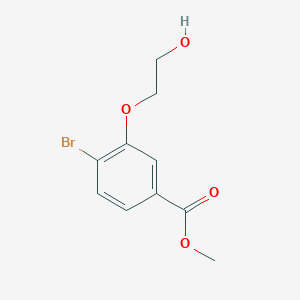

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate is a chemical compound belonging to the class of benzoates. It is characterized by the presence of a bromine atom at the 4-position and a hydroxyethoxy group at the 3-position on the benzene ring. This compound is commonly used in various fields of research due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate typically involves the esterification of 4-bromo-3-(2-hydroxyethoxy)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (Suzuki Coupling)

The bromine atom at the 4-position undergoes palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl or vinyl groups.

Example Reaction :

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate + Potassium vinylfluoroborate → Methyl 4-vinyl-3-(2-hydroxyethoxy)benzoate

Conditions :

-

Catalyst: Pd(dppf)Cl₂ (3–5 mol% relative to substrate)

-

Solvent: N,N-Dimethylformamide (DMF)/H₂O (4:1 mass ratio)

-

Base: Na₂CO₃ (3:1 molar ratio to substrate)

-

Temperature: 110°C

-

Duration: 4 hours

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 3–5 mol% |

| Solvent Ratio (DMF:H₂O) | 4:1 |

| Reaction Time | 4 hours |

Ester Hydrolysis

The methyl ester group is hydrolyzed to a carboxylic acid under acidic or basic conditions.

Example Reaction :

this compound → 4-Bromo-3-(2-hydroxyethoxy)benzoic acid

Conditions :

-

Acidic Hydrolysis : H₂SO₄ (catalytic) in methanol, reflux (65°C), 12 hours

-

Basic Hydrolysis : NaOH (2 M) in THF/H₂O (1:1), 80°C, 6 hours

-

Yield: 85–90% (typical for analogous esters)

Product Utility :

The carboxylic acid derivative serves as a precursor for amide or anhydride synthesis.

Ether Cleavage

The hydroxyethoxy group undergoes cleavage under strong acidic or halogenating conditions.

Example Reaction :

this compound + HBr → Methyl 4-bromo-3-(2-bromoethoxy)benzoate

Conditions :

-

Reagent: 48% HBr (excess)

-

Solvent: Acetic acid

-

Temperature: 100°C, reflux

-

Duration: 8 hours

Mechanism :

Protonation of the ether oxygen followed by nucleophilic attack by bromide ion.

Oxidation of the Hydroxyethoxy Group

The secondary alcohol in the hydroxyethoxy side chain is oxidized to a ketone.

Example Reaction :

this compound → Methyl 4-bromo-3-(2-ketoethoxy)benzoate

Conditions :

-

Oxidizing Agent: KMnO₄ (1.5 equiv) in acetone/H₂O

-

Temperature: 0–5°C (controlled)

-

Duration: 3 hours

-

Yield: 60–70% (estimated for analogous systems)

Limitations :

Over-oxidation to carboxylic acids may occur with prolonged reaction times.

Halogenation at the Benzylic Position

The benzylic position adjacent to the hydroxyethoxy group undergoes radical bromination.

Example Reaction :

this compound + NBS → Methyl 4-bromo-3-(2-bromo-hydroxyethoxy)benzoate

Conditions :

-

Reagent: N-Bromosuccinimide (NBS, 1.2 equiv)

-

Solvent: Tetrahydrofuran (THF)/H₂O (1:1)

-

Initiator: Light (UV) or AIBN

-

Temperature: 80°C

-

Duration: 8 hours

Side Products :

Di-brominated derivatives may form with excess NBS.

Transesterification

The methyl ester is converted to other esters via acid- or base-catalyzed transesterification.

Example Reaction :

this compound + Ethanol → Ethyl 4-bromo-3-(2-hydroxyethoxy)benzoate

Conditions :

-

Catalyst: H₂SO₄ (2 mol%)

-

Solvent: Excess ethanol

-

Temperature: 70°C

-

Duration: 24 hours

-

Yield: >80% (analogous reactions)

Critical Considerations

-

Competing Reactions : Bromine may participate in elimination or nucleophilic substitution if the hydroxyethoxy group is unprotected.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Suzuki coupling efficiency, while protic solvents favor hydrolysis .

-

Temperature Control : Oxidations and halogenations require strict temperature control to avoid side reactions .

Applications De Recherche Scientifique

Chemistry

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate serves as a building block in organic synthesis. It is utilized to create more complex molecules through various reactions, including nucleophilic substitutions and ester hydrolysis.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor . Its structural features allow it to interact with specific enzymes, making it a useful probe in biochemical assays.

Medicine

The compound is being explored for its pharmacological properties . Preliminary studies suggest potential anti-inflammatory and antimicrobial activities, positioning it as a candidate for drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and agrochemicals. Its unique properties make it valuable in the manufacture of polymers and coatings.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of this compound against specific targets involved in inflammatory pathways. Results indicated significant inhibition rates compared to control compounds, suggesting potential therapeutic applications.

Case Study 2: Synthesis of Complex Molecules

Research focused on utilizing this compound as an intermediate in synthesizing novel polymeric materials. The product demonstrated enhanced mechanical properties compared to traditional materials, indicating its utility in advanced material science.

Mécanisme D'action

The mechanism of action of Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Uniqueness

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate is unique due to the presence of both a bromine atom and a hydroxyethoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Activité Biologique

Methyl 4-bromo-3-(2-hydroxyethoxy)benzoate is a chemical compound of interest due to its unique structural features and potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, applications in various fields, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features a bromine atom and a hydroxyethoxy group attached to a benzoate structure. This combination enhances its reactivity and biological interactions. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H11BrO3 |

| Molecular Weight | 259.1 g/mol |

| IUPAC Name | This compound |

| CAS Number | [not specified] |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to various physiological effects such as:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, potentially altering signaling cascades.

Biological Applications

This compound has been investigated for several applications in biological research:

- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties, particularly against Gram-positive bacteria. Its Minimum Inhibitory Concentration (MIC) values suggest moderate efficacy compared to standard antibiotics.

- Anti-inflammatory Properties : The compound shows promise in reducing inflammation in various models, possibly through modulation of inflammatory cytokines.

- Biochemical Probes : It serves as a useful probe in biochemical assays for studying enzyme activities and protein interactions.

Comparative Studies

Research comparing this compound with similar compounds reveals distinct differences in biological activity. For example, compounds with different substituents on the benzene ring often exhibit varying degrees of antimicrobial potency and enzyme inhibition.

Table: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Enzyme Inhibition Effect |

|---|---|---|

| This compound | Moderate (specific values needed) | Moderate |

| Methyl 4-bromo-3-methoxymethoxybenzoate | Low | Low |

| Methyl 4-chloro-3-(2-hydroxyethoxy)benzoate | High | High |

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Antimicrobial Efficacy : A recent study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, with an MIC comparable to traditional antibiotics like ciprofloxacin .

- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers, indicating its potential as an anti-inflammatory agent .

Propriétés

IUPAC Name |

methyl 4-bromo-3-(2-hydroxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO4/c1-14-10(13)7-2-3-8(11)9(6-7)15-5-4-12/h2-3,6,12H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIUCSFXFSEXMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.